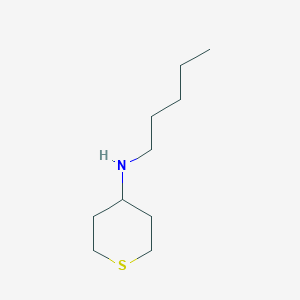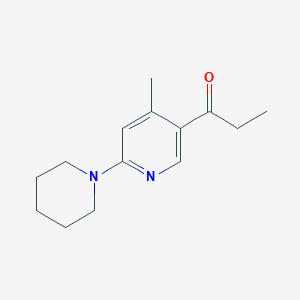
4-(Piperidin-1-ylsulfonyl)benzene-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Piperidin-1-ylsulfonyl)benzene-1,2-diamine is a heterocyclic organic compound containing a piperidine ring and a sulfonamide group. Its molecular weight is 255.34 g/mol. The compound’s chemical structure is represented as:
Smiles: C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)N)N
Vorbereitungsmethoden
Synthetic Routes:: Several synthetic routes exist for the preparation of this compound. One common method involves the reaction of 4-nitrobenzenesulfonyl chloride with piperidine, followed by reduction of the nitro group to yield the desired product.
Reaction Conditions::Step 1: Formation of 4-nitrobenzenesulfonyl chloride:
Step 2: Piperidine substitution:
Step 3: Reduction:
Industrial Production:: Industrial-scale production methods may involve modifications of the above synthetic route, optimization of reaction conditions, and purification steps.
Analyse Chemischer Reaktionen
4-(Piperidin-1-ylsulfonyl)benzene-1,2-diamine can participate in various chemical reactions:
Oxidation: It may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the nitro group is a key step in its synthesis.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation.
Wissenschaftliche Forschungsanwendungen
This compound finds applications in:
Medicine: It may serve as a building block for designing bioactive molecules, especially in drug discovery.
Chemical Biology: Researchers explore its interactions with biological targets.
Industry: It could be used in the synthesis of pharmaceuticals or agrochemicals.
Wirkmechanismus
The exact mechanism of action remains an active area of research. It likely involves interactions with specific protein targets or cellular pathways.
Vergleich Mit ähnlichen Verbindungen
While 4-(Piperidin-1-ylsulfonyl)benzene-1,2-diamine is unique due to its sulfonamide and piperidine moieties, similar compounds include other sulfonamides, piperidine derivatives, and heterocyclic structures.
Remember that this compound’s potential lies not only in its structure but also in its versatility across scientific disciplines. Researchers continue to explore its applications and mechanisms, making it an intriguing subject for further investigation
Eigenschaften
Molekularformel |
C11H17N3O2S |
|---|---|
Molekulargewicht |
255.34 g/mol |
IUPAC-Name |
4-piperidin-1-ylsulfonylbenzene-1,2-diamine |
InChI |
InChI=1S/C11H17N3O2S/c12-10-5-4-9(8-11(10)13)17(15,16)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7,12-13H2 |
InChI-Schlüssel |
GTKCKQHQOLUNGC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{2-Aminobicyclo[2.2.1]heptan-7-yl}acetic acid](/img/structure/B13010132.png)
![(S)-6,6-Dimethylhexahydropyrrolo[1,2-a]pyrazin-3(4H)-one](/img/structure/B13010136.png)

![tert-butyl N-(2-oxa-8-azaspiro[4.5]decan-4-yl)carbamate](/img/structure/B13010147.png)




![2-Chloro-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde](/img/structure/B13010178.png)
![6-Bromo-4-chloro-2-methylpyrido[2,3-d]pyrimidine](/img/structure/B13010180.png)
![7-Bromo-6-methyl-3-azabicyclo[4.1.0]heptane](/img/structure/B13010190.png)
![3-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13010208.png)

